Cas no 889676-38-4 (Methyl (4-chloropyridin-2-yl)carbamate)

Methyl (4-chloropyridin-2-yl)carbamate is a synthetic organic compound featuring a carbamate functional group attached to a chlorinated pyridine ring. This structure imparts reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the 4-chloro substituent enhances electrophilic properties, facilitating further functionalization. Its carbamate moiety contributes to stability while allowing selective transformations under controlled conditions. The compound is particularly useful in the development of active ingredients for crop protection and medicinal chemistry due to its balanced reactivity profile. Proper handling is advised, as with all halogenated and carbamate-containing compounds, to ensure safe laboratory or industrial use.
Methyl (4-chloropyridin-2-yl)carbamate structure
889676-38-4 structure
Product Name:Methyl (4-chloropyridin-2-yl)carbamate
CAS No:889676-38-4
MF:C7H7ClN2O2
MW:186.595680475235
MDL:MFCD03392094
CID:719853
PubChem ID:25307180
Update Time:2025-10-29

Methyl (4-chloropyridin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Methyl (4-chloropyridin-2-yl)carbamate
    • Carbamic acid,(4-chloro-2-pyridinyl)-, methyl ester (9CI)
    • Methyl 4-chloropyridin-2-ylcarbamate
    • Methyl 4-chloropyridine-2-carbamate
    • Methyl N-(4-chloro-2-pyridyl)carbamate
    • MFCD03392094
    • methyl N-(4-chloropyridin-2-yl)carbamate
    • SB52919
    • AKOS006345959
    • SCHEMBL16926556
    • 4-Chloro-2-[(methoxycarbonyl)amino]pyridine, 4-Chloro-2-(methoxycarbamido)pyridine
    • DTXSID60649570
    • METHYL 4-CHLOROPYRIDIN-2-YLCARBAMATE 97
    • Carbamic acid,(4-chloro-2-pyridinyl)-,methyl ester(9ci)
    • BS-23957
    • 889676-38-4
    • MDL: MFCD03392094
    • Inchi: 1S/C7H7ClN2O2/c1-12-7(11)10-6-4-5(8)2-3-9-6/h2-4H,1H3,(H,9,10,11)
    • InChI Key: KZEFCECVTCHENL-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=C(Cl)C=CN=1)OC

Computed Properties

  • Exact Mass: 186.0196052g/mol
  • Monoisotopic Mass: 186.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.4
  • Topological Polar Surface Area: 51.2Ų

Experimental Properties

  • Density: 1.391
  • Boiling Point: 233.2°C at 760 mmHg
  • Flash Point: 94.8°C
  • Refractive Index: 1.59
  • PSA: 51.22000
  • LogP: 1.98630
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

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(CAS:889676-38-4)Methyl (4-chloropyridin-2-yl)carbamate
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:29
Price ($):888.0
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Additional information on Methyl (4-chloropyridin-2-yl)carbamate

Methyl (4-chloropyridin-2-yl)carbamate: A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl (4-chloropyridin-2-yl)carbamate, with the CAS number 889676-38-4, is a significant compound in the realm of pharmaceutical chemistry. This intermediate has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The compound's structure, featuring a pyridine ring substituted with a chloro group at the 4-position and a carbamate moiety at the 2-position, makes it a valuable building block for drug development.

The importance of this compound lies in its ability to serve as a precursor for numerous pharmacologically relevant molecules. In recent years, there has been a surge in research focused on developing novel therapeutic agents, and Methyl (4-chloropyridin-2-yl)carbamate has emerged as a critical component in several synthetic pathways. Its role in constructing complex molecular architectures has been particularly highlighted in the development of small-molecule inhibitors targeting various disease pathways.

One of the most compelling aspects of Methyl (4-chloropyridin-2-yl)carbamate is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine core of this compound provides a scaffold that can be modified to interact with specific kinase domains. Recent studies have demonstrated the efficacy of derivatives of Methyl (4-chloropyridin-2-yl)carbamate in inhibiting aberrant signaling cascades associated with these diseases.

In addition to its applications in oncology, Methyl (4-chloropyridin-2-yl)carbamate has shown promise in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, and inhibiting inflammatory pathways can lead to significant therapeutic benefits. Researchers have leveraged the structural features of this compound to design molecules that selectively modulate inflammatory responses without causing undue side effects. The chloro group and carbamate moiety contribute to its binding affinity for target proteins involved in inflammation.

The synthesis of Methyl (4-chloropyridin-2-yl)carbamate itself is an intriguing process that showcases the ingenuity of organic chemists. The typical synthetic route involves the reaction of 2-amino-4-chloropyridine with methyl carbamate under controlled conditions. This reaction is highly efficient and yields the desired product with high purity, making it suitable for large-scale pharmaceutical production. The optimization of this synthesis has been a subject of extensive research, with efforts focused on improving yield, reducing byproducts, and minimizing environmental impact.

Advances in computational chemistry have further enhanced the utility of Methyl (4-chloropyridin-2-yl)carbamate. Molecular modeling techniques allow researchers to predict the behavior of this compound in various biochemical contexts, facilitating the design of more effective derivatives. These simulations have been instrumental in identifying key structural features that enhance binding affinity and selectivity, thereby improving drug efficacy.

The role of Methyl (4-chloropyridin-2-yl)carbamate extends beyond its direct applications as an intermediate. It serves as a platform for exploring novel chemical space, enabling the discovery of new therapeutic entities. The flexibility provided by its structure allows for diverse modifications, including functional group replacements and conformational changes. This adaptability has been exploited to develop molecules with enhanced pharmacokinetic properties, such as improved solubility and bioavailability.

Recent clinical trials have highlighted the potential of compounds derived from Methyl (4-chloropyridin-2-yl)carbamate in treating neurological disorders. The ability of these molecules to cross the blood-brain barrier and interact with central nervous system targets has opened new avenues for therapeutic intervention. Studies have shown promising results in animal models, suggesting that further clinical investigation is warranted.

The future prospects for Methyl (4-chloropyridin-2-yl)carbamate are bright, driven by ongoing research and technological advancements. Innovations in synthetic methodologies and computational tools continue to expand its applications across multiple therapeutic areas. As our understanding of disease mechanisms deepens, so too does our appreciation for the versatility of this compound.

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(CAS:889676-38-4)Methyl (4-chloropyridin-2-yl)carbamate
A861362
Purity:99%
Quantity:5g
Price ($):888.0
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